REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1Br.[CH3:12][N:13](C)C=O.O>ClCCl>[C:8]([C:5]1[CH:4]=[C:3]([C:12]#[N:13])[C:2]([NH2:1])=[CH:7][CH:6]=1)(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C(C)=O)Br
|
Name
|
cuprous cyanide
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
solution
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ferric chloride
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes at 60°-70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux, under nitrogen for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with two 400 ml portions of dichlorometbane
|
Type
|
WASH
|
Details
|
washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo at 80° C
|
Type
|
CUSTOM
|
Details
|
The residue was evaporated twice from 100 ml portions of toluene
|
Type
|
CUSTOM
|
Details
|
giving a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C(C#N)=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |